(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine
Description
(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine is an organic compound that features a methoxymethyl group and a trifluoromethoxy group attached to a phenyl ring, with a methanamine substituent
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
[5-(methoxymethyl)-2-(trifluoromethoxy)phenyl]methanamine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-6-7-2-3-9(8(4-7)5-14)16-10(11,12)13/h2-4H,5-6,14H2,1H3 |
InChI Key |
BRSVJAIXGUXRBM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C=C1)OC(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first functionalized with the methoxymethyl and trifluoromethoxy groups. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions, often using amine reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl ring can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)ethanamine
- (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)propanamine
- (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)butanamine
Uniqueness
(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine is unique due to the specific combination of its functional groups. The presence of both methoxymethyl and trifluoromethoxy groups on the phenyl ring, along with the methanamine substituent, gives it distinct chemical and biological properties compared to similar compounds.
Biological Activity
(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine is a compound with significant potential in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances binding affinity to various receptors and enzymes, which can influence multiple biological pathways. Notably, this compound has shown potential as a selective agonist for serotonin receptors, particularly 5-HT2AR, which is implicated in various neurological conditions .
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds containing trifluoromethoxy groups. For instance, derivatives exhibiting significant cytotoxic effects against glioblastoma cell lines have been documented. The IC50 values indicate the concentration required to inhibit cell viability by 50%, with some derivatives achieving IC50 values as low as 8.14 µM .
Table 1: Cytotoxicity of Related Compounds
| Compound | IC50 (µM) | % Cell Death |
|---|---|---|
| 5b | 10.14 | 51.58% |
| 5d | 8.14 | 50.12% |
| 5m | 10.48 | 53.65% |
Anti-Diabetic Activity
In vivo studies using models such as Drosophila melanogaster have shown that compounds similar to this compound can significantly lower glucose levels, indicating potential anti-diabetic effects .
Structure-Activity Relationship (SAR)
The positioning of substituents on the phenyl ring plays a crucial role in determining biological activity. The trifluoromethoxy group, when placed at the ortho position relative to other functional groups, appears to enhance receptor affinity and selectivity .
Table 2: Binding Affinity Comparison
| Compound | Target Receptor | Binding Affinity (kcal/mol) |
|---|---|---|
| 5b | AURKA | -10.0 |
| 5d | VEGFR-2 | -9.4 |
| 5m | α-Glucosidase | -8.8 |
Case Studies
- Cytotoxicity in Glioblastoma Models : Compounds structurally similar to this compound were tested against LN229 glioblastoma cells, demonstrating significant apoptosis and reduced cell viability through MTT assays and colony formation assays .
- Diabetic Models : In Drosophila models, compounds were shown to lower glucose levels effectively, suggesting a mechanism that may involve modulation of insulin signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
